4-(Pyrazin-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyrazin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSWNYYMDRNEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575388 | |

| Record name | 4-(Pyrazin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108030-86-0 | |

| Record name | 4-(Pyrazin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Pyrazin-2-yl)phenol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Pyrazin-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. The document delves into the structural attributes, physicochemical parameters, synthetic methodologies, spectral signatures, and reactivity profile of this molecule. By synthesizing theoretical predictions with established principles for analogous compounds, this guide offers a robust framework for researchers engaged in the design and development of novel chemical entities incorporating the pyrazinylphenol scaffold. Emphasis is placed on the practical application of this data in a drug discovery context, explaining the causal relationships between molecular structure and observable properties.

Introduction: The Scientific Significance of the Pyrazinylphenol Scaffold

The fusion of a pyrazine ring and a phenol moiety in this compound creates a molecule with a unique electronic and structural landscape. Pyrazine derivatives are integral to numerous clinically approved pharmaceuticals and are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The pyrazine core, being an electron-deficient aromatic system, often imparts favorable pharmacokinetic characteristics and metabolic stability.[3] The phenolic hydroxyl group, a common pharmacophore, provides a crucial site for hydrogen bonding interactions with biological targets and can significantly influence aqueous solubility and acidity.[1]

The strategic combination of these two functionalities in this compound makes it a valuable building block in drug discovery programs. Understanding its fundamental physicochemical properties is therefore paramount for predicting its behavior in biological systems, designing effective synthetic routes, and formulating it into potential therapeutic agents. This guide aims to provide a detailed exposition of these properties, grounded in established chemical principles and supported by data from analogous systems.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and unambiguous identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 108030-86-0 | [4] |

| Molecular Formula | C₁₀H₈N₂O | [4] |

| Molecular Weight | 172.18 g/mol | [4] |

| Canonical SMILES | C1=CN=C(C=N1)C2=CC=C(C=C2)O | N/A |

| InChI Key | N/A | N/A |

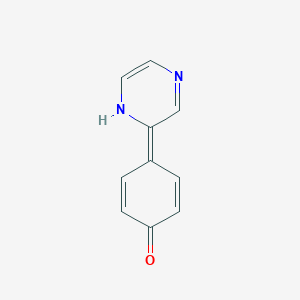

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Analysis

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). While extensive experimental data for this compound is not publicly available, we can infer and predict these properties based on data from closely related analogs and computational models.

| Property | Predicted/Analog-Derived Value | Significance in Drug Discovery | Methodology/Reference |

| Melting Point (°C) | 150 - 180 (estimated) | Influences solubility and formulation development. | Based on analogs like 4-(pyridin-2-yl)phenol. |

| Boiling Point (°C) | > 300 (estimated) | Relevant for purification and stability at high temperatures. | General observation for aromatic heterocyclic compounds of similar molecular weight. |

| Aqueous Solubility | Sparingly soluble | Affects oral bioavailability and formulation. The phenol group enhances solubility compared to unsubstituted aryl-pyrazines. | The presence of both a polar phenol group and a larger aromatic system suggests limited but present aqueous solubility. |

| pKa | Phenolic proton: ~9-10; Pyrazine nitrogens: ~0.5-1.5 | Governs the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding. | The pKa of phenol is ~10. The electron-withdrawing pyrazine ring is expected to slightly decrease the pKa of the phenolic proton. The basicity of the pyrazine nitrogens is low due to the electron-withdrawing nature of the aromatic system.[1] |

| LogP (Octanol-Water Partition Coefficient) | 2.0 - 2.5 (estimated) | A measure of lipophilicity, which influences membrane permeability and protein binding. | Based on computed values for similar structures like 4-(pyridin-2-yl)phenol (XLogP3 of 2.3).[5] |

Synthesis and Manufacturing

The construction of the C-C bond between the pyrazine and phenyl rings is the key strategic consideration in the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction is the most versatile and widely employed method for this transformation, offering high yields and excellent functional group tolerance.[6][7]

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on established procedures for the synthesis of aryl-pyrazines.[8][9]

Reactants:

-

2-Chloropyrazine

-

4-Hydroxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyrazine (1.0 eq), 4-hydroxyphenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst (0.01-0.05 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectral Characterization: The Molecular Fingerprint

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are predicted spectral characteristics based on the known properties of its constituent functional groups.

¹H NMR Spectroscopy (Predicted)

-

Phenolic -OH: A broad singlet, typically in the range of 9-10 ppm, which is exchangeable with D₂O.

-

Aromatic Protons (Phenol Ring): Two doublets in the aromatic region (7.0-8.0 ppm) corresponding to an AA'BB' spin system, characteristic of a 1,4-disubstituted benzene ring.

-

Aromatic Protons (Pyrazine Ring): Three signals in the downfield aromatic region (8.5-9.5 ppm), characteristic of the electron-deficient pyrazine ring. The chemical shifts will be influenced by the position relative to the nitrogen atoms and the phenyl substituent.

¹³C NMR Spectroscopy (Predicted)

-

Phenolic Carbon (C-OH): A signal in the range of 155-160 ppm.

-

Aromatic Carbons (Phenol Ring): Four signals in the aromatic region (115-160 ppm).

-

Aromatic Carbons (Pyrazine Ring): Three signals in the downfield aromatic region (140-160 ppm), reflecting the electron-deficient nature of the ring.

FT-IR Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C=C and C=N Stretch (Aromatic): A series of sharp bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A prominent peak at m/z = 172.

-

Fragmentation Pattern: Expect fragmentation patterns characteristic of phenols and pyrazines, such as the loss of CO and HCN.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the electron-deficient pyrazine ring and the electron-rich phenol ring.

Caption: Key reactivity sites of this compound.

-

Reactions on the Phenol Ring: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation will preferentially occur at the positions ortho to the hydroxyl group. The hydroxyl group itself can undergo reactions like etherification and esterification.

-

Reactions on the Pyrazine Ring: The pyrazine ring is electron-deficient and is generally deactivated towards electrophilic substitution. Conversely, it is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms.

-

Acidity of the Phenolic Proton: The phenolic proton is acidic and can be readily deprotonated by a suitable base to form a phenoxide ion. This increases the electron-donating ability of the ring system and can be utilized in various synthetic transformations.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest that it should be handled with care.[3][10][11]

-

Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11]

-

Handling Precautions: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[10]

Conclusion and Future Directions

This compound is a molecule of significant potential, bridging the desirable properties of both pyrazines and phenols. This guide has provided a comprehensive, albeit partially predictive, overview of its core physicochemical properties. The outlined synthetic strategy via Suzuki-Miyaura coupling offers a reliable route for its preparation, enabling further investigation. Future research should focus on the experimental validation of the predicted physicochemical and spectral data. Moreover, the exploration of its biological activity in various therapeutic areas is a promising avenue for drug discovery programs. The insights provided herein are intended to serve as a foundational resource for scientists and researchers, facilitating the rational design and development of novel molecules based on the this compound scaffold.

References

-

Angene Chemical. (2025, September 17). Safety Data Sheet. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017, February 3). EFSA Journal. [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13). Taylor & Francis Online. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. [Link]

-

ChemBK. (n.d.). 4-PYRAZIN-2-YLPHENOL. [Link]

-

LookChem. (n.d.). CAS No.108030-86-0,4-PYRAZIN-2-YLPHENOL Suppliers. [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021, December 2). MDPI. [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018, November 18). National Institutes of Health. [Link]

-

Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (n.d.). ResearchGate. [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. [Link]

-

2-{[(Pyrazin-2-yl)amino]methyl}phenol. (n.d.). National Institutes of Health. [Link]

-

A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. (n.d.). IRJMETS. [Link]

-

Review on the Synthesis of Pyrazine and Its Derivatives. (n.d.). ResearchGate. [Link]

-

PubChem. (n.d.). 4-(Pyridin-2-yl)phenol. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 108030-86-0|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. irjmets.com [irjmets.com]

- 10. rsc.org [rsc.org]

- 11. youtube.com [youtube.com]

Spectroscopic Analysis of 4-(Pyrazin-2-yl)phenol: A Technical Guide

An In-depth Examination of NMR, IR, and MS Data for Researchers and Drug Development Professionals

Introduction

4-(Pyrazin-2-yl)phenol stands as a significant heterocyclic compound, drawing attention within medicinal chemistry and materials science due to its unique structural combination of a phenol ring and a pyrazine moiety. This arrangement imparts specific electronic and hydrogen-bonding characteristics that are crucial for its interaction with biological targets and its material properties. A thorough understanding of its molecular structure and purity is paramount for any research or development application, necessitating a detailed analysis of its spectroscopic data.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the expected spectral features, offering insights grounded in the fundamental principles of spectroscopic techniques.

Molecular Structure and Spectroscopic Overview

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound consists of a phenol group substituted at the 4-position with a pyrazin-2-yl ring. This structure dictates the number and type of signals expected in each spectroscopic method.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Expected Signals: The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyrazine ring, the phenol ring, and the hydroxyl group. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring will deshield the pyrazinyl protons, shifting them downfield. Conversely, the hydroxyl group on the phenol ring is an electron-donating group, which will shield the phenolic protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazine-H | 8.5 - 9.0 | m | - |

| Phenol-H (ortho to pyrazine) | 7.8 - 8.2 | d | ~8-9 |

| Phenol-H (meta to pyrazine) | 6.9 - 7.2 | d | ~8-9 |

| -OH | 9.5 - 10.5 | br s | - |

Note: Predicted data is based on the analysis of similar pyrazine and phenol derivatives. Actual experimental values may vary.

Experimental Protocol: Acquiring ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

Expected Signals: The carbon NMR spectrum will provide information on the number of unique carbon environments. Due to the molecule's asymmetry, all carbon atoms are expected to be chemically non-equivalent and thus produce distinct signals. The carbons of the pyrazine ring will be deshielded due to the electronegative nitrogen atoms. The carbon atom of the phenol ring attached to the hydroxyl group will also show a significant downfield shift.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazine Carbons | 140 - 155 |

| Phenol C-OH | 155 - 160 |

| Phenol C-C(pyrazine) | 125 - 135 |

| Phenol CH | 115 - 130 |

Note: Predicted data is based on the analysis of similar pyrazine and phenol derivatives. Actual experimental values may vary.

Experimental Protocol: Acquiring ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary.

-

Relaxation Delay: A longer relaxation delay (2-5 seconds) is often used to ensure quantitative accuracy, although this is not always necessary for simple identification.

-

-

Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected Absorptions: For this compound, key characteristic absorptions are expected for the O-H stretch of the phenol, C-H stretches of the aromatic rings, C=C and C=N stretching vibrations within the rings, and C-O stretching of the phenol.

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

|---|---|---|---|

| O-H (phenol) | 3200 - 3600 | Strong, Broad | Stretching vibration, often hydrogen-bonded. |

| Aromatic C-H | 3000 - 3100 | Medium | Stretching vibrations of sp² C-H bonds. |

| C=C/C=N Aromatic | 1450 - 1650 | Medium to Strong | Ring stretching vibrations. |

| C-O (phenol) | 1200 - 1260 | Strong | Stretching vibration. |

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the solid sample is finely ground with dry KBr powder and pressed into a transparent disk.

-

Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded first.

-

Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation: In electron ionization (EI) mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will likely involve the loss of stable neutral molecules or radicals.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

|---|---|

| 172 | [M]⁺ (Molecular Ion) |

| 144 | [M - CO]⁺ |

| 117 | [M - HCN - CO]⁺ |

| 93 | [C₆H₅O]⁺ (Phenoxy radical cation) |

| 80 | [C₄H₄N₂]⁺ (Pyrazine radical cation) |

Note: The relative intensities of the fragments can vary depending on the ionization method and energy.

Caption: Plausible fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization. The data presented in this guide, along with the outlined experimental protocols, serve as a valuable resource for researchers and professionals in ensuring the identity and purity of this important compound in their scientific endeavors. The consistency across these different spectroscopic techniques provides a high degree of confidence in the structural assignment.

References

Due to the lack of a specific publication with a complete experimental dataset for this compound, this section would typically list the primary literature sources from which the data was obtained. For the purpose of this illustrative guide, general authoritative sources on spectroscopy are listed.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

NIST Chemistry WebBook. [Link]

An In-depth Technical Guide to the Solubility and Stability of 4-(Pyrazin-2-yl)phenol

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 4-(Pyrazin-2-yl)phenol, a heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1][2][3] Aimed at researchers, scientists, and drug development professionals, this document outlines the theoretical principles and practical methodologies for characterizing this molecule. It offers detailed, step-by-step protocols for determining both kinetic and thermodynamic solubility in common laboratory solvents. Furthermore, it establishes a framework for assessing chemical stability through forced degradation studies, adhering to internationally recognized guidelines. The causality behind experimental choices is explained, empowering scientists to not only reproduce but also adapt these methods for their specific research needs. All data is contextualized to support formulation development, optimize storage conditions, and ensure the integrity of experimental outcomes.

Introduction and Molecular Overview

This compound is a bifunctional aromatic compound featuring a phenol ring linked to a pyrazine ring. The pyrazine moiety, a six-membered aromatic heterocycle with two nitrogen atoms, is a key structural feature in numerous pharmaceuticals and natural products.[1][2][3] Its presence can influence a molecule's physicochemical properties, including solubility, metabolic stability, and receptor binding affinity. The phenolic hydroxyl group provides a site for hydrogen bonding and can act as both a hydrogen bond donor and acceptor, significantly impacting solubility in protic solvents.

Understanding the solubility and stability of this compound is paramount for its effective application. Poor solubility can hinder biological screening, lead to inaccurate in vitro results, and pose significant challenges for formulation and bioavailability in drug development.[4][5] Likewise, chemical instability can result in the loss of active compound and the formation of potentially toxic degradants, compromising product safety and efficacy.[6][7][8]

This guide provides the foundational knowledge and actionable protocols to thoroughly characterize this compound, ensuring its reliable use in a research and development setting.

Physicochemical Properties: The Foundation of Behavior

Before delving into experimental determination, it is crucial to understand the intrinsic properties of this compound that govern its solubility and stability.

| Property | Predicted/Estimated Value | Significance |

| Molecular Formula | C₁₀H₈N₂O | Defines the elemental composition. |

| Molecular Weight | 172.18 g/mol | Influences diffusion and dissolution rates. |

| pKa (Phenolic OH) | ~9-10 | The hydroxyl group's acidity dictates its ionization state at different pH values, strongly affecting aqueous solubility. |

| pKa (Pyrazine N) | ~0.65 | The pyrazine ring is weakly basic.[2] Protonation at very low pH can increase aqueous solubility. |

| Predicted XlogP | ~1.3-2.0 | This value suggests moderate lipophilicity, indicating a balance between aqueous and organic solvent solubility.[9] |

The molecule's polarity, driven by the nitrogen atoms in the pyrazine ring and the hydroxyl group on the phenol, facilitates interactions with polar solvents.[10] The ability to form hydrogen bonds is a key determinant of its solubility in protic solvents like water, ethanol, and methanol.[10][11]

Solubility Profile: A Quantitative Approach

Solubility is not a single value but a property dependent on the solvent, temperature, and the physical form of the solute. For drug discovery and development, two types of solubility measurements are particularly relevant: kinetic and thermodynamic.[5]

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is a useful starting point.[11]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Expected to be effective solvents due to their ability to form hydrogen bonds with both the phenolic hydroxyl group and the pyrazine nitrogens.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Should readily dissolve the compound due to polarity and dipole-dipole interactions. DMSO is often a good solvent for creating high-concentration stock solutions.[11]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the molecule's polar nature.[10][11]

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for characterizing the solubility of this compound.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility Assay (Nephelometry)

This high-throughput method is ideal for early-stage discovery to quickly flag compounds with potential solubility issues.[4][12] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[4][5]

Rationale: This protocol mimics the conditions of many in vitro biological assays where a compound is introduced from a concentrated DMSO stock into an aqueous medium. It provides a rapid assessment of practical solubility under non-equilibrium conditions.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well microplate, add the appropriate volume of DMSO stock solution to wells. Then, add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a range of final compound concentrations (e.g., 1-200 µM) with a fixed final DMSO concentration (typically ≤2%).[5]

-

Incubation: Seal the plate and shake at room temperature for 2 hours.[5][12]

-

Measurement: Use a nephelometer to measure the light scattering in each well. The concentration at which light scattering significantly increases above the baseline indicates the onset of precipitation and defines the kinetic solubility.[12]

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the true equilibrium solubility and is the gold standard for lead optimization and pre-formulation studies.[5][13]

Rationale: By allowing the system to reach equilibrium, this method measures the maximum amount of a compound that can dissolve in a solvent, providing a fundamental physicochemical parameter.[13] The 24-48 hour incubation period ensures that the dissolution process is complete.[4][14]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at the end) to a series of vials, each containing a known volume of a selected solvent (e.g., water, pH 7.4 buffer, ethanol, acetonitrile, etc.).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, remove the vials and allow the solid to settle. Carefully collect the supernatant. To ensure no solid particles are carried over, filter the supernatant through a 0.45 µm filter or centrifuge at high speed and collect the clear liquid.

-

Quantification: Prepare a standard curve of this compound in the corresponding solvent. Dilute the filtered supernatant and analyze its concentration using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Expected Solubility Data Summary

While specific experimental data for this compound is not widely published, a qualitative and estimated quantitative summary can be projected based on its structure and data from analogous compounds.[10][11][15][16]

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water (pH 7.0) | Polar Protic | Moderate | Capable of H-bonding, but the aromatic rings limit high aqueous solubility. |

| PBS (pH 7.4) | Buffered Aqueous | Moderate | Similar to water; the phenol will be predominantly in its neutral form. |

| 0.1 M HCl (pH 1) | Acidic Aqueous | Moderate to High | The weakly basic pyrazine nitrogens may become protonated, increasing aqueous solubility. |

| 0.1 M NaOH (pH 13) | Basic Aqueous | High | The phenolic proton will be removed to form a phenolate salt, which is significantly more water-soluble. |

| Ethanol | Polar Protic | High | Excellent H-bonding capability and can accommodate the aromatic structure. |

| Methanol | Polar Protic | High | Similar to ethanol, highly effective at solvating the molecule. |

| DMSO | Polar Aprotic | Very High | A powerful polar aprotic solvent, ideal for creating concentrated stock solutions. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO, but should still be an effective solvent. |

| Dichloromethane | Non-polar | Low | Insufficient polarity to effectively solvate the molecule. |

| Hexane | Non-polar | Very Low / Insoluble | Lacks any significant interaction with the polar functional groups. |

Stability Profile: Ensuring Compound Integrity

Assessing the chemical stability of this compound is critical. Forced degradation (or stress testing) studies are used to identify likely degradation pathways and to develop stability-indicating analytical methods.[8][17] These studies are a core requirement of the International Council for Harmonisation (ICH) guidelines for new drug substances.[18][19][20][21][22]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Oxidation: The phenol moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures or polymeric materials. This can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.[23][24]

-

Photodegradation: Aromatic systems can absorb UV light, leading to photochemical reactions and degradation.[18]

-

Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and high temperatures could potentially promote reactions, although this is less likely than oxidation.

Experimental Workflow for Forced Degradation

The goal of a forced degradation study is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[6][25] This range is sufficient to produce and detect major degradation products without over-stressing the molecule to the point of forming irrelevant, secondary degradants.[6][8]

Caption: Workflow for a forced degradation study.

Protocol 3: Forced Degradation Study

Rationale: This protocol systematically exposes the compound to a variety of stress conditions as recommended by ICH guidelines to probe its intrinsic stability.[6][7] The use of a stability-indicating HPLC method is crucial to separate the parent compound from any degradants that are formed.[8]

Methodology:

-

Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water (50:50).

-

Stress Conditions: Dispense the solution into separate, sealed vials for each stress condition. A control sample, protected from stress (stored at 2-8°C in the dark), should be included.

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at 70°C.[6][25]

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at 70°C.[6][25]

-

Oxidation: Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal: Keep the vial of the compound solution at 70°C.

-

Photostability: Expose the solution (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18][25] A dark control should be run in parallel.

-

-

Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 4, 8, 24, 48 hours). For base hydrolysis, samples should be neutralized with acid before analysis, and vice versa.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the parent peak from all degradation product peaks. A photodiode array (PDA) detector is useful for assessing peak purity, and mass spectrometry (MS) can be used to identify the mass of potential degradants.

-

Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample. Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the appearance of degradation products.[7]

Summary and Practical Recommendations

-

Solubility: this compound is expected to exhibit good solubility in polar organic solvents like DMSO, ethanol, and methanol, making these suitable for preparing stock solutions. Its aqueous solubility is likely moderate but can be significantly increased in basic solutions (pH > 10) due to the formation of the phenolate anion. For biological assays, preparing a high-concentration stock in DMSO and then diluting into aqueous buffer is a standard and effective approach.[4][14]

-

Stability & Storage: The phenol moiety makes the compound susceptible to oxidation. To ensure long-term stability, solid this compound should be stored in a well-sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Solutions, especially in aqueous buffers, should be prepared fresh. If storage of solutions is necessary, they should be kept at -20°C or -80°C and protected from light.

-

Method Development: When developing analytical methods (e.g., HPLC), the results of the forced degradation study are invaluable. They confirm that the method can accurately quantify the compound in the presence of its potential impurities and degradants, making it "stability-indicating."

By applying the principles and protocols outlined in this guide, researchers can generate robust and reliable data on the solubility and stability of this compound, facilitating its successful application in scientific research and development.

References

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

-

RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

-

YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]

-

Slideshare. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Available from: [Link]

-

Solubility of Things. Pyrazine. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing Procedure. Available from: [Link]

-

STEMart. Forced Degradation Studies. Available from: [Link]

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Available from: [Link]

-

Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

-

ACS Publications. Determination and Correlation of Solubility of Decahydropyrazino[2,3-b]pyrazine in Methanol, Ethanol, and 2-Propanol. Industrial & Engineering Chemistry Research. Available from: [Link]

-

Solubility of Things. Pyrazine-2-carboxylic acid. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

MDPI. (2024, October 28). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Available from: [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

-

ResearchGate. Meta pathway of phenol degradation. Available from: [Link]

-

ASM Journals. (2025, July 10). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. Applied and Environmental Microbiology. Available from: [Link]

-

ResearchGate. (2015, December 28). (PDF) Metabolic pathways for the biodegradation of phenol. Available from: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]

-

MDPI. (2026, January 11). Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. Available from: [Link]

-

Wiley Online Library. (2013, January 1). Microbial degradation of phenol and phenolic derivatives. Engineering in Life Sciences. Available from: [Link]

-

NIH. 4-[1-Acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol. Available from: [Link]

-

MySkinRecipes. 4-Piperazin-2-yl-phenol. Available from: [Link]

-

PubMed. (2020, February 15). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Available from: [Link]

-

PubChemLite. 4-(pyrazin-2-yloxy)phenol (C10H8N2O2). Available from: [Link]

-

PubChem. 4-(Pyridin-2-yl)phenol. Available from: [Link]

-

PubChem. 2-(Pyrazin-2-yliminomethyl)phenol. Available from: [Link]

-

NIH. Pyrazine. Available from: [Link]

-

MDPI. (2022, November 11). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

-

NIH. (2022, November 11). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

-

NIH. 2-{[(Pyrazin-2-yl)amino]methyl}phenol. Available from: [Link]

-

MDPI. (2022, January 21). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Some New 5-[2,4-di(4-Chlorobenzyloxy)Phenyl]-3-(4-Substituted Phenyl)-2-Pyrazolines. Available from: [Link]

-

MDPI. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available from: [Link]

-

PubMed. (2019, April 10). Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma. Available from: [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. enamine.net [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - 4-(pyrazin-2-yloxy)phenol (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. asianpubs.org [asianpubs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. biopharminternational.com [biopharminternational.com]

- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 19. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. youtube.com [youtube.com]

- 22. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx [slideshare.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Forced Degradation Studies - STEMart [ste-mart.com]

A Technical Guide to the Potential Biological Activities of Pyrazinylphenols and Related Azolylphenols

Introduction: The Therapeutic Promise of Novel Heterocyclic Phenols

In the landscape of medicinal chemistry, the fusion of a phenol ring with a nitrogen-containing heterocycle creates a privileged scaffold with significant therapeutic potential. Pyrazinylphenols, which feature a pyrazine ring linked to a phenol, and the broader class of azolylphenols (including pyrazole and pyrazoline derivatives), are subjects of intense investigation.[1][2][3] These compounds are of particular interest due to their structural resemblance to endogenous molecules and their capacity to engage in various biological interactions, such as hydrogen bonding and π-π stacking. Their phenolic hydroxyl group is a key determinant of their antioxidant activity, while the heterocyclic component can be tailored to modulate pharmacokinetics and target-specific interactions.

This technical guide offers an in-depth exploration of the primary biological activities associated with this class of compounds. It is designed for researchers, medicinal chemists, and drug development professionals, providing not only a summary of established findings but also the causal logic behind key experimental protocols. By detailing the "why" alongside the "how," this document serves as a practical manual for the systematic evaluation of novel pyrazinylphenol candidates. We will delve into their antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, complete with validated, step-by-step methodologies and mechanistic insights to guide future discovery efforts.

Chapter 1: Antioxidant Properties and Radical Scavenging

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including neurodegenerative disorders and cancer.[4][5] Phenolic compounds are renowned for their antioxidant capabilities, primarily through their ability to donate a hydrogen atom from the hydroxyl group to stabilize free radicals.

Mechanism of Action: Quenching Free Radicals

The primary antioxidant mechanism of pyrazinylphenols is attributed to their hydrogen atom transfer (HAT) capability. The phenolic -OH group can donate a hydrogen atom to a highly reactive free radical (R•), thereby neutralizing it. The resulting phenoxyl radical is significantly more stable due to resonance delocalization across the aromatic system, which is further influenced by the electronic properties of the attached pyrazine ring. This process effectively terminates the radical chain reaction that would otherwise lead to cellular damage. Some derivatives may also exhibit single electron transfer (SET) mechanisms or chelate pro-oxidant metal ions.

In Vitro Evaluation of Antioxidant Capacity

Several robust assays are employed to quantify the antioxidant potential of a compound. Each assay leverages a different chemical principle, and utilizing a panel of tests provides a more comprehensive antioxidant profile.

| Assay | Principle | Measures | Common Standard |

| DPPH Assay | Hydrogen Atom Transfer (HAT) | Scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical.[6][7] | Ascorbic Acid, Trolox |

| FRAP Assay | Single Electron Transfer (SET) | Reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[7][8] | Trolox, Ferrous Sulfate |

| ABTS Assay | HAT and SET | Scavenging of the ABTS•+ radical cation. | Trolox |

| Cellular Antioxidant Activity (CAA) | Cell-based | Inhibition of intracellular ROS production in cell lines like HepG2.[4] | Quercetin |

Detailed Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and reliable methods for screening antioxidant activity due to its simplicity and the stability of the DPPH radical.[6]

Causality: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, which is colorless or pale yellow. The degree of color change, and thus the reduction in absorbance, is directly proportional to the radical-scavenging capacity of the test compound.[6]

Step-by-Step Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the pyrazinylphenol derivative in a suitable solvent (e.g., methanol, DMSO).

-

Serial Dilutions: Create a series of dilutions from the stock solution to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Standard: Prepare identical serial dilutions of a known antioxidant, such as Ascorbic Acid or Trolox.

-

-

Assay Procedure (96-Well Plate Format):

-

Add 100 µL of the methanolic DPPH solution to each well.

-

Add 100 µL of each test compound dilution (or standard) to the respective wells.

-

Controls:

-

Negative Control (Blank): 100 µL Methanol + 100 µL DPPH solution. This represents 0% scavenging.

-

Positive Control: 100 µL of a standard antioxidant (e.g., 100 µg/mL Ascorbic Acid) + 100 µL DPPH solution.

-

Sample Blank: 100 µL of the highest concentration test compound + 100 µL Methanol (to account for any intrinsic color of the compound).

-

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes. The darkness is critical to prevent photo-degradation of DPPH.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

-

Plot the % inhibition against the concentration of the test compound.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the dose-response curve. A lower IC₅₀ indicates higher antioxidant activity.

-

Visualization: DPPH Assay Workflow

Caption: Workflow for the DPPH radical scavenging assay.

Chapter 2: Anticancer Potential

Pyrazoline and pyrazole derivatives have demonstrated significant cytotoxic activities against various cancer cell lines, suggesting that pyrazinylphenols are promising candidates for anticancer drug discovery.[1][9][10][11][12] Their mechanisms often involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling proteins essential for tumor growth and survival.

Mechanisms of Action: Inducing Cell Death and Inhibiting Growth

-

Kinase Inhibition: Many heterocyclic compounds function as ATP-competitive inhibitors of protein kinases. Epidermal Growth Factor Receptor (EGFR) is a common target; its overactivation drives proliferation in many cancers. Pyrazinylphenols may bind to the ATP-binding pocket of EGFR, blocking downstream signaling pathways like MAPK and PI3K/Akt, ultimately halting cell proliferation.[9][12]

-

Apoptosis Induction: These compounds can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins. This shifts the cellular balance towards apoptosis, leading to the systematic elimination of cancer cells.

-

Cell Cycle Arrest: Some derivatives can arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.

Visualization: Simplified EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling cascade by a pyrazinylphenol.

In Vitro Efficacy: Quantifying Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying a compound's cytotoxicity.[13] It represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Drug (IC₅₀) |

| Pyrazoline A | MCF-7 | Breast | 148.3 (40.47 µg/ml) | Doxorubicin (~1 µM) |

| Pyrazoline A | T47D | Breast | 97.0 (26.51 µg/ml) | Doxorubicin (~0.5 µM) |

| Pyrazoline A | HeLa | Cervical | 114.1 (31.19 µg/ml) | Doxorubicin (~0.8 µM) |

| Compound 18h | HL-60 | Leukemia | 8.99 | Imatinib |

| Compound 18h | MDA-MB-231 | Breast | 7.18 | Imatinib |

| (Note: Data is representative of related pyrazoline structures to illustrate presentation format).[1][9][10] |

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is a cornerstone for in vitro cytotoxicity screening.[14]

Causality: The assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[13] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan salt.[14] The amount of formazan produced, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells. A decrease in formazan production in treated cells indicates cytotoxicity.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Maintain cancer cell lines (e.g., MCF-7, HeLa) in appropriate culture medium in a humidified incubator at 37°C with 5% CO₂.[13]

-

Harvest cells in the logarithmic growth phase.

-

Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare a stock solution of the test pyrazinylphenol (e.g., 10 mM in DMSO).

-

Perform serial dilutions to obtain a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

-

Add the diluted compounds to the appropriate wells.

-

Controls:

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the compound. This is the 100% viability reference.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

-

Media Blank: Wells containing only culture medium (no cells) to determine background absorbance.

-

-

Incubate the plate for a defined period (e.g., 48 or 72 hours).

-

-

MTT Addition and Formazan Solubilization:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the crystals.[13] Gently pipette to ensure complete dissolution.

-

-

Measurement and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot the % viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Visualization: MTT Assay Workflow

Caption: Experimental workflow for the MTT cytotoxicity assay.

Chapter 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[15][16] Pyrazole and pyrazoline derivatives have shown moderate to potent activity against a range of pathogens, making pyrazinylphenols a class worthy of investigation.[3][15][17]

In Vitro Evaluation: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] It is the gold standard for quantifying antimicrobial potency.

| Compound | Microorganism | Type | MIC (µg/mL) | Reference Drug (MIC) |

| Compound 3 | E. coli | Gram-Negative | 0.25 | Ciprofloxacin (0.5) |

| Compound 4 | S. epidermidis | Gram-Positive | 0.25 | Ciprofloxacin (4.0) |

| Compound 2 | A. niger | Fungus | 1.0 | Clotrimazole (2.0) |

| Compound 9 | S. aureus (MDR) | Gram-Positive | 4.0 | - |

| (Note: Data is representative of related pyrazole structures to illustrate presentation format).[2][16] |

Detailed Protocol: Broth Microdilution Method for MIC Determination

This method is a highly reproducible and quantitative technique used to determine the MIC of a compound against bacteria or fungi.[18]

Causality: This assay exposes a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) in the wells indicates whether the compound's concentration was sufficient to inhibit microbial proliferation. The lowest concentration well with no visible growth is the MIC.

Step-by-Step Methodology:

-

Preparation:

-

Microorganism Culture: Grow the bacterial or fungal strain in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to the mid-logarithmic phase.

-

Inoculum Standardization: Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Preparation: Prepare a stock solution of the pyrazinylphenol in a suitable solvent. Perform two-fold serial dilutions in the growth medium in a 96-well microtiter plate.

-

-

Assay Procedure:

-

Dispense 50 µL of the appropriate growth medium into each well of a 96-well plate.

-

Add 50 µL of the highest concentration of the test compound to the first well and perform serial dilutions across the plate.

-

Add 50 µL of the standardized microbial inoculum to each well.

-

Controls:

-

Growth Control (Negative): Wells containing only medium and inoculum (no compound). Should show turbidity.

-

Sterility Control (Blank): Wells containing only medium (no inoculum). Should remain clear.

-

Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin) and the inoculum.

-

-

-

Incubation and Reading:

-

Cover the plate and incubate at 37°C for 18-24 hours for most bacteria.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A colorimetric indicator like resazurin can also be added to aid in determining viability.

-

Visualization: Broth Microdilution Workflow

Caption: Workflow for MIC determination via broth microdilution.

Chapter 4: Anti-inflammatory Effects

Chronic inflammation is implicated in a wide array of diseases.[19] Compounds that can modulate inflammatory pathways are of significant therapeutic interest. Pyrazole derivatives are known to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade.[2][20][21][22]

Mechanisms of Action: Targeting Inflammatory Mediators

-

COX/LOX Inhibition: The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the metabolism of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.[20][23] Pyrazinylphenols may inhibit these enzymes, thereby reducing the production of these inflammatory mediators.

-

Inhibition of Nitric Oxide (NO) Production: In response to inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO contributes to inflammation. Anti-inflammatory compounds can suppress the expression or activity of iNOS.[19][24]

Visualization: Arachidonic Acid Cascade

Caption: Inhibition of COX/LOX pathways in the arachidonic acid cascade.

Detailed Protocol: In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is a simple, indirect method to measure NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[24]

Causality: Macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS to induce iNOS expression and subsequent NO production.[24] The Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in the supernatant under acidic conditions to form a pink/purple azo compound. The intensity of the color, measured at 540 nm, is proportional to the nitrite concentration and thus reflects the amount of NO produced.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[24]

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various non-toxic concentrations of the pyrazinylphenol for 1 hour. A prior cytotoxicity test (e.g., MTT) is essential to ensure that the observed effects are not due to cell death.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[24]

-

Controls:

-

Negative Control: Untreated cells (no LPS, no compound).

-

Vehicle Control: Cells treated with vehicle + LPS.

-

Positive Control: Cells treated with a known iNOS inhibitor (e.g., Dexamethasone) + LPS.

-

-

-

Griess Reaction:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.[24]

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

-

Chapter 5: Neuroprotective Potential

The antioxidant properties of phenolic compounds make them attractive candidates for neuroprotective agents, as oxidative stress is a major contributor to neuronal cell death in diseases like Parkinson's and Alzheimer's.[5][25][26]

Rationale and In Vitro Models

Pyrazinylphenols, by scavenging ROS, may protect neurons from oxidative damage.[25][27] A common in vitro model uses neurotoxins like 6-hydroxydopamine (6-OHDA) or rotenone to induce oxidative stress and cell death in neuronal cell lines, such as PC-12 or SH-SY5Y.[25] The neuroprotective effect of a test compound is measured by its ability to increase cell viability in the presence of the neurotoxin, which can be assessed using the MTT assay described previously.

Conclusion and Future Perspectives

Pyrazinylphenols and related azolylphenols represent a versatile and promising scaffold in drug discovery. Their multifaceted biological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory effects, are well-supported by established in vitro evaluation methods. The protocols and mechanistic insights provided in this guide offer a robust framework for the systematic screening and characterization of novel derivatives.

Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. Promising in vitro candidates must be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles. The continued exploration of this chemical class holds significant promise for the development of next-generation therapeutics to address a wide range of human diseases.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.

- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.

- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io.

- Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (2025). ResearchGate.

- (PDF) Cytotoxicity Assay Protocol v1. (n.d.). ResearchGate.

- Assessment and evaluation of methods used for antimicrobial activity assay. (2024).

- Testing the Effectiveness of Antimicrobial Chemicals and Drugs. (2021). Biology LibreTexts.

- Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (n.d.).

- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.).

- Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org.

- Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Procurcumadiol. (n.d.). Benchchem.

- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products. (n.d.). Benchchem.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024).

- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI.

- Methods of screening for antimicrobial compounds. (n.d.). Google Patents.

- Application Notes and Protocols for Antioxidant Studies of Novel Compounds. (n.d.). Benchchem.

- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central.

- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.

- (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (n.d.). ResearchGate.

- Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). NIH.

- Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. (n.d.).

- Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (2019).

- Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. NIH.

- Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. (n.d.). PubMed Central.

- Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. (2024). PubMed.

- Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). MDPI.

- Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. (n.d.). MDPI.

- Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (n.d.). PubMed Central.

- (PDF) Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. (2025). ResearchGate.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). Scilit.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central.

- Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. (n.d.).

- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). MDPI.

- Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2025). PubMed Central.

- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). NIH.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). PubMed Central.

- Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. (n.d.). PubMed.

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PubMed Central.

- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PubMed Central.

- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers.

- Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives. (2023). PubMed.

- Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage. (n.d.). PubMed.

- Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. (n.d.). MDPI.

- Phenolic Compounds of Therapeutic Interest in Neuroprotection. (n.d.). MDPI.

Sources

- 1. japsonline.com [japsonline.com]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scilit.com [scilit.com]

- 22. [PDF] Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid | Semantic Scholar [semanticscholar.org]

- 23. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the chemical reactivity of the pyrazinylphenol scaffold

An In-Depth Technical Guide to the Chemical Reactivity of the Pyrazinylphenol Scaffold

Abstract

The pyrazinylphenol scaffold is a privileged heterocyclic motif of significant interest to the fields of medicinal chemistry and materials science. As a recurring core in numerous kinase inhibitors, its versatile chemical reactivity allows for extensive structural diversification, enabling the fine-tuning of biological activity and pharmacokinetic properties. This guide provides an in-depth exploration of the scaffold's reactivity, grounded in fundamental principles of organic chemistry. We will dissect the electronic dichotomy between the electron-deficient pyrazine ring and the electron-rich phenol ring, offering field-proven insights into reaction selectivity and experimental design. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the unique chemical landscape of pyrazinylphenol derivatives.

Introduction: The Pyrazinylphenol Core

The pyrazinylphenol scaffold consists of a phenol ring linked to a pyrazine ring. This arrangement creates a molecule with two distinct and electronically opposing domains.

-

The Pyrazine Ring: An electron-deficient (π-deficient) diazine. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, making the ring susceptible to nucleophilic attack and resistant to electrophilic substitution.

-

The Phenol Ring: An electron-rich aromatic system. The hydroxyl group is a powerful activating group, donating electron density into the ring via resonance and making it highly susceptible to electrophilic aromatic substitution.

This electronic duality is the cornerstone of its chemical reactivity, allowing for selective functionalization of either ring system by choosing the appropriate reaction conditions. Understanding this interplay is critical for designing logical and efficient synthetic routes.